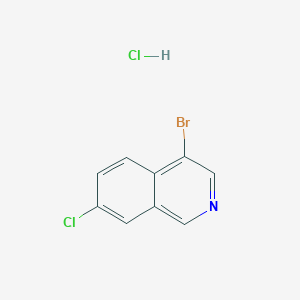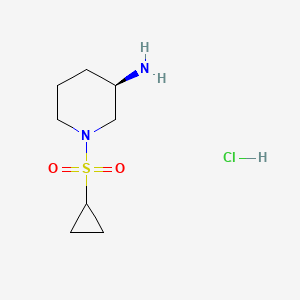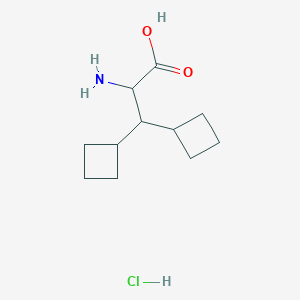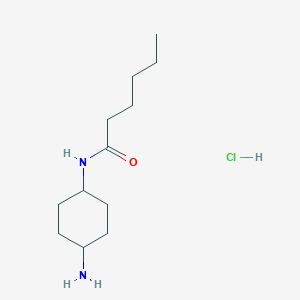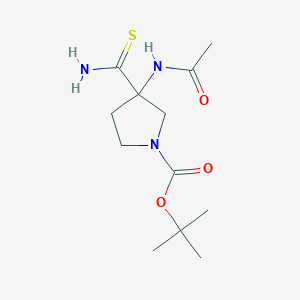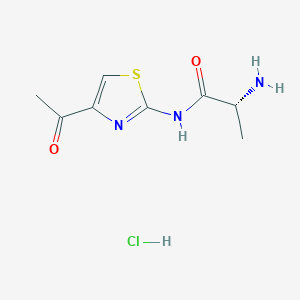![molecular formula C8H11BrO2 B1383010 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one CAS No. 1803587-30-5](/img/structure/B1383010.png)
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one
Overview
Description
“6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one” is a chemical compound with the molecular formula C9H15Br . It has an average mass of 203.119 Da and a monoisotopic mass of 202.035706 Da .
Molecular Structure Analysis
The molecular structure of “6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one” is characterized by a spiro[2.5]octane core with a bromomethyl group attached . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 190.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.0±3.0 kJ/mol, and it has a flash point of 68.3±13.6 °C . The index of refraction is 1.526, and it has a molar refractivity of 47.3±0.4 cm3 .Scientific Research Applications
Chemical Synthesis and Structural Analysis 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one and its derivatives have been explored for their potential in chemical synthesis and structural analysis. For instance, the synthesis and stereochemical analysis of various 1-oxa-6-heteraspiro[2.5]octanes, including a detailed study of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, showcase the chemical diversity and structural uniqueness of these compounds (Satyamurthy et al., 1984).
Enzymatic Studies Studies have also focused on the interaction of these spiro compounds with biological systems, particularly enzymes. For example, research on the yeast epoxide hydrolase from Rhodotorula glutinis demonstrates its preference for the O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, which is significant for understanding the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Polymerization and Material Science The potential of these compounds in the field of polymerization and material science is also significant. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one and its characteristics, such as the living nature of the polymerization process, reveal the utility of these compounds in creating novel polymers (Kubo et al., 1999).
Pharmaceutical Research In the pharmaceutical domain, transformations of cephalosporanic acid derivatives involving 1-oxaspiro compounds have been explored. The transformation of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into new cephalosporin antibiotics through laccase-catalyzed oxidation is one such example, highlighting the potential of these spiro compounds in drug synthesis (Agematu et al., 1993).
properties
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[2.5]octan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-5-6-1-2-8(3-4-8)7(10)11-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJMZAWVBVDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C(=O)OC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



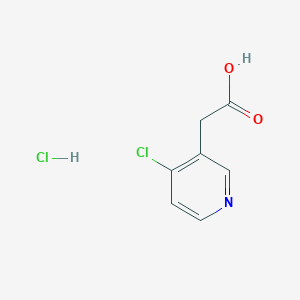
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
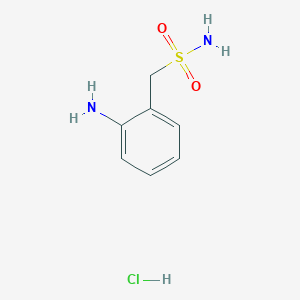
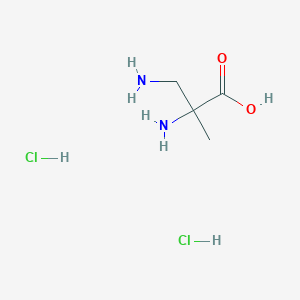
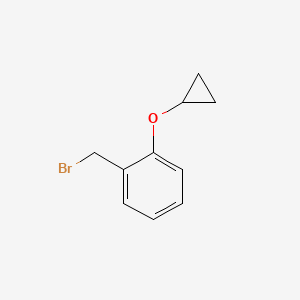
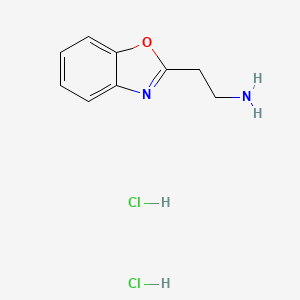
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
